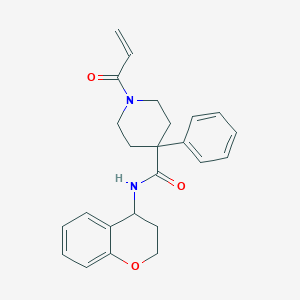
N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as DPC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPC belongs to the class of chromene-based compounds, which have been reported to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to induce oxidative stress and activate various signaling pathways involved in cell death.
Biochemical and Physiological Effects:
N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has also been reported to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is a promising compound for cancer research due to its potent cytotoxic activity and ability to induce apoptosis. However, its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. Additionally, N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been reported to exhibit some toxicity towards normal cells, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. One potential avenue is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to explore the use of N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide in other disease models, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 4-phenyl-1-prop-2-enoylpiperidine-4-carboxylic acid with 4-hydroxycoumarin in the presence of a base such as triethylamine. The reaction proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization to form the chromene ring. The resulting product is then purified by column chromatography to obtain N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been reported to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-2-22(27)26-15-13-24(14-16-26,18-8-4-3-5-9-18)23(28)25-20-12-17-29-21-11-7-6-10-19(20)21/h2-11,20H,1,12-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQOBQDJTWXUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3CCOC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

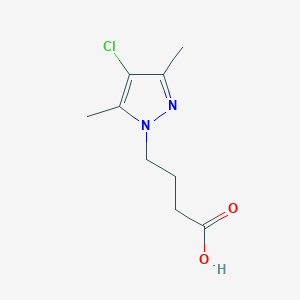
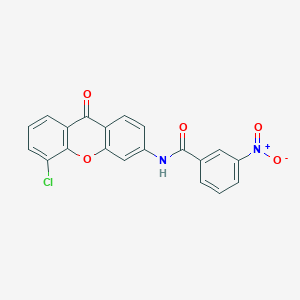
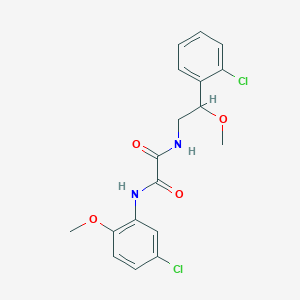
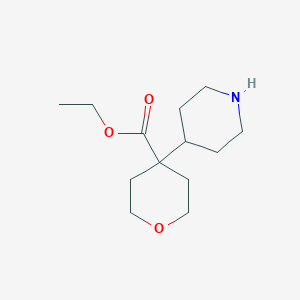
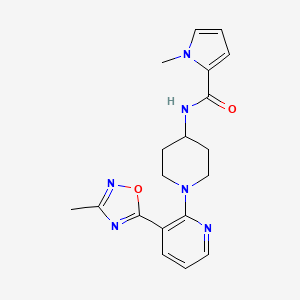
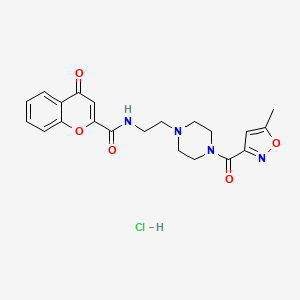
![(4E)-17-Bromo-9-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,4'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2447646.png)
![3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2447647.png)
![1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one](/img/structure/B2447648.png)
![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2447651.png)
![N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide](/img/structure/B2447652.png)
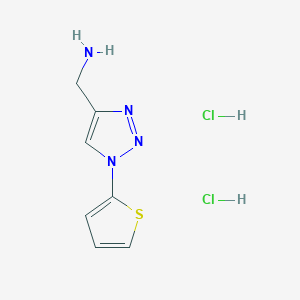
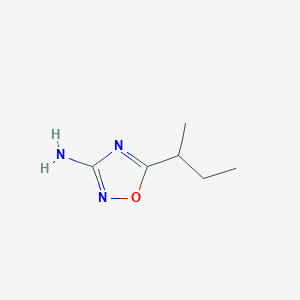
![8,9-dimethyl-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2447658.png)